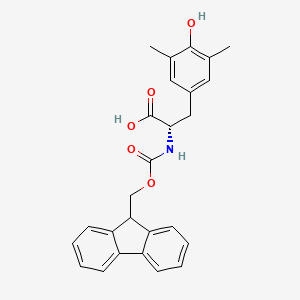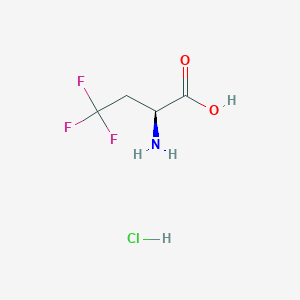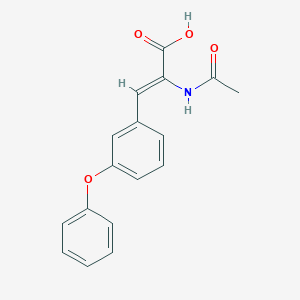
Tetrabutylammonium diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium diacetate, also known as this compound, is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N(C₂H₃O₂)₂. This compound is known for its solubility in organic solvents and its use as a phase-transfer catalyst in various chemical reactions. It is commonly used in organic synthesis and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium diacetate can be synthesized through a multi-step process:
Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide in an aprotic polar organic solvent to form tetrabutylammonium halide.
Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then reacted with an alkali metal hydroxide in an alcohol to produce tetrabutylammonium hydroxide.
Formation of this compound: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield tetrabutylazanium;diacetate.
Industrial Production Methods
The industrial production of tetrabutylazanium;diacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium diacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It is a good source of nucleophilic acetate ions for SN2 substitution reactions, commonly used to displace sulfonates and allylic halides to form corresponding acetates.
Base-Catalyzed Reactions: It can act as a mild, soluble base in reactions such as the Sonogashira reaction and Heck arylation.
Common Reagents and Conditions
Reagents: Common reagents include butyl halides, alkali metal hydroxides, and acetic acid.
Conditions: Reactions typically occur in aprotic polar organic solvents and alcohols, with careful control of temperature and reaction time.
Major Products
The major products formed from these reactions include various acetates and other substituted organic compounds, depending on the specific reactants and conditions used.
Applications De Recherche Scientifique
Tetrabutylammonium diacetate has a wide range of scientific research applications:
Medicine: Its role as a phase-transfer catalyst makes it useful in the synthesis of pharmaceutical intermediates and active ingredients.
Mécanisme D'action
The mechanism of action of tetrabutylazanium;diacetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but with a bromide ion instead of acetate.
Tetrabutylammonium Hydroxide: Contains a hydroxide ion and is used in similar applications as a base.
Tetrabutylammonium Fluoride: Used in organic synthesis for different types of reactions.
Uniqueness
Tetrabutylammonium diacetate is unique due to its specific combination of tetrabutylammonium and acetate ions, which provides distinct solubility and reactivity properties. Its ability to act as a phase-transfer catalyst and its solubility in organic solvents make it particularly valuable in various chemical and industrial processes .
Propriétés
IUPAC Name |
tetrabutylazanium;diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWKMCJTQJDLF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B8055298.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyhexadecylideneamino)-4-methylsulfanylbutylidene]amino]ethylidene]amino]-3-(4-hydroxyphenyl)propylidene]amino]-5-iminopentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-methylpentanoic acid](/img/structure/B8055304.png)







![1H-Pyrrolo[2,3-b]pyridin-4-ol hydrate](/img/structure/B8055372.png)


![(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8055386.png)
